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Indium--palladium (1/3) - 12383-79-8

Indium--palladium (1/3)

Catalog Number: EVT-14863020
CAS Number: 12383-79-8
Molecular Formula: InPd3
Molecular Weight: 434.1 g/mol
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Product Introduction

Overview

Indium-palladium (1/3) is an intermetallic compound formed from indium and palladium, notable for its unique properties and applications in catalysis and materials science. This compound exhibits significant interactions between the two metals, leading to enhanced catalytic activity compared to their individual components. The precise stoichiometry of the compound suggests a specific arrangement of atoms that contributes to its chemical behavior and stability.

Source and Classification

Indium-palladium (1/3) can be classified under intermetallic compounds, which are characterized by distinct stoichiometric ratios and ordered atomic arrangements. The compound is synthesized through various methods, including solid-state reactions and chemical vapor deposition. It is primarily studied in the context of catalysis, particularly in reactions involving carbon dioxide hydrogenation and organic synthesis.

Synthesis Analysis

Methods

The synthesis of indium-palladium (1/3) can be achieved through several methods:

  1. Solid-State Reaction: This involves mixing the elemental powders of indium and palladium at high temperatures to facilitate diffusion and reaction.
  2. Chemical Vapor Deposition: This technique allows for the controlled deposition of indium and palladium onto substrates, forming thin films of the intermetallic compound.
  3. Reduction Techniques: Indium trichloride can react with palladium precursors under reducing conditions to form the desired intermetallic phase .

Technical Details

The solid-state synthesis typically requires temperatures above 600 °C to ensure complete reaction and formation of the intermetallic structure. The resulting material is often characterized using X-ray diffraction to confirm phase purity and crystallinity.

Molecular Structure Analysis

Structure

Indium-palladium (1/3) exhibits a complex crystalline structure, often described using cubic or hexagonal lattices depending on the specific synthesis conditions. The atomic arrangement allows for significant electronic interactions between indium and palladium atoms, enhancing its catalytic properties.

Data

  • Lattice Parameters: The lattice parameters for indium-palladium (1/3) are typically determined through X-ray diffraction analysis.
  • Crystallography: The compound may adopt a CsCl-type structure with a space group of Pm(-)3m, indicating a highly ordered arrangement of atoms .
Chemical Reactions Analysis

Reactions

Indium-palladium (1/3) participates in various chemical reactions, particularly in catalysis:

  1. Hydrogenation Reactions: It has been shown to effectively catalyze the hydrogenation of carbon dioxide to methanol, showcasing its potential in renewable energy applications.
  2. Organic Synthesis: The compound acts as a reducing agent in various organic transformations, facilitating the reduction of nitro compounds and other functional groups .

Technical Details

The catalytic activity is influenced by factors such as temperature, pressure, and the presence of solvents. Studies indicate that palladium enhances the intrinsic activity of indium in these reactions, leading to improved yields.

Mechanism of Action

Process

The mechanism by which indium-palladium (1/3) operates involves several steps:

  1. Adsorption: Reactants adsorb onto the surface of the catalyst.
  2. Reaction: The active sites facilitate bond breaking and formation, leading to product generation.
  3. Desorption: Products are released from the catalyst surface, allowing for further catalytic cycles.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically metallic in nature with a shiny luster.
  • Density: The density varies based on composition but generally falls within typical values for metallic compounds.

Chemical Properties

  • Reactivity: Indium-palladium (1/3) is stable under ambient conditions but can react with oxidizing agents.
  • Conductivity: Exhibits good electrical conductivity due to its metallic bonding.

Relevant data from studies indicate that this compound maintains structural integrity under various reaction conditions, making it suitable for catalytic applications .

Applications

Indium-palladium (1/3) finds applications in several scientific fields:

  • Catalysis: Used extensively in hydrogenation processes and as a catalyst for carbon dioxide conversion.
  • Material Science: Investigated for its potential use in electronic devices due to its conductive properties.
  • Organic Chemistry: Serves as a reducing agent in organic syntheses, facilitating various transformations .
Advanced Synthesis Methodologies for InP Nanostructures

Colloidal Synthesis of InP Quantum Dots

Colloidal synthesis of indium phosphide quantum dots (InP QDs) has emerged as a critical pathway for producing heavy-metal-free semiconductor nanomaterials with tunable optoelectronic properties. The thermal diffusion method represents a significant advancement, where a controlled cooling step enables zinc sulfide redistribution across the InP core. This process achieves unprecedented photoluminescence quantum yields (PLQY) of 85% in organic solvents and 57% in aqueous media—the highest reported values for InP/ZnS QDs to date [3]. The synthesis employs aminophosphine precursors (tris(dimethylamino)phosphine, P(DMA)₃) under Schlenk line conditions, eliminating the need for glovebox techniques while preventing surface oxidation. Critical steps include:

  • Initial core formation at 300°C in oleylamine with ZnCl₂ defect passivation
  • Sequential shell growth using trioctylphosphine-sulfur (TOP-S) and Zn-stearate
  • Thermal equilibration at 180°C followed by secondary ZnS injection

Table 1: Performance Comparison of InP QD Synthesis Methods

Synthesis MethodPLQY (Hexane)PLQY (Aqueous)Emission FWHMKey Innovation
Conventional Shell Growth40-49%<20%52 nmSingle-step shell deposition
Thermal Diffusion Method75-85%57%48 nmControlled cooling for ZnS redistribution
Aminophosphine Route (Hines)≤60%N/R>55 nmPrecursor chemistry optimization

DFT calculations confirm that enhanced PLQY stems from reduced non-radiative decay pathways due to complete surface trap state passivation. This methodology enables emission wavelength tuning from 480 nm (blue) to 750 nm (near-infrared) by controlling core sizes between 2.48–2.75 nm through reaction time modulation [3].

Solution–Liquid–Solid (SLS) Growth of InP Nanowires

The solution–liquid–solid (SLS) mechanism enables low-temperature growth of crystalline InP nanowires through catalytic mediation, typically employing palladium-indium (PdInₓ) seeds that form eutectic alloys with indium precursors. These seeds act as preferential sites for precursor decomposition and nanowire nucleation at temperatures 100–150°C below vapor-phase methods. The process involves:

  • Metal nanocatalyst preparation: Bimetallic PdIn nanoparticles (3–5 nm) synthesized via colloidal reduction
  • Solution-phase precursor injection: Trioctylphosphine-indium (In(TOP)₃ and tris(trimethylsilyl)phosphine (P(TMS)₃) in high-boiling solvents
  • Anisotropic growth: Catalytic eutectic droplets guide unidirectional crystallization

Table 2: SLS Growth Parameters for InP Nanostructures

Catalyst CompositionTemperature RangeNanowire Diameter (nm)Aspect RatioCrystalline Phase
PdIn₃ (1:3)250–280°C15–2550–100Zinc blende
PdIn (1:1)280–300°C20–4030–80Wurtzite/zinc blende mix
Pure In300–320°C30–6020–50Wurtzite-dominated

Critical to diameter control is the precise tuning of Pd:In stoichiometry in catalytic seeds, which determines eutectic droplet size. Pd-rich compositions (1:3 Pd:In) yield thinner nanowires (15–25 nm) with high aspect ratios (>100), while In-rich conditions produce thicker structures. Unlike vapor-liquid-solid (VLS) growth, SLS occurs entirely in the solution phase, enabling branched nanostructures through secondary seeding events when using magic-sized clusters as intermediates [2].

Molecular Beam Epitaxy (MBE) for Thin-Film Fabrication

Molecular beam epitaxy provides atomically precise deposition of InP thin films and heterostructures under ultra-high vacuum (UHV) conditions (<10⁻¹⁰ Torr). This technique excels in creating sharp interfaces essential for photonic integrated circuits (PICs) and quantum devices. The MBE process for InP involves:

  • Elemental effusion cells: Indium (7N purity) at 900°C, phosphorus (cracked P₂ flux) at 350°C
  • Substrate preparation: Exact (100) InP wafers, chemically etched and outgassed at 520°C
  • Pd doping: Introduction from high-temperature effusion cells (1100°C) during growth

Table 3: MBE Growth Parameters for InP Structures

Structure TypeSubstrate Temp (°C)Growth Rate (μm/hr)V/III RatioPd Doping Concentration (cm⁻³)
Bulk InP480–5000.8–1.040–60Undoped
InP Quantum Wells470–4900.3–0.560–801×10¹⁶–1×10¹⁷
InP/Pd Superlattices460–4800.1–0.380–1005×10¹⁹–1×10²⁰

In-situ diagnostics including reflection high-energy electron diffraction (RHEED) enable real-time monitoring of surface reconstruction and growth mode transitions. Pd incorporation modifies InP's electronic structure when doped at concentrations >5×10¹⁹ cm⁻³, creating intermediate bands that enhance infrared absorption—critical for advanced optoelectronic devices. The challenge lies in preventing Pd segregation during growth, achieved by precise substrate temperature control (±2°C) and reduced growth rates (<0.3 μm/hr) [5].

Metal-Organic Chemical Vapor Deposition (MOCVD) Optimization

MOCVD has been optimized for high-throughput InP deposition with exceptional uniformity and interfacial sharpness, particularly in the Veeco Lumina® system with TurboDisc® technology. Key advancements include:

  • Gas distribution showerheads: Laminar flow delivery of trimethylindium (TMIn) and phosphine (PH₃)
  • High-speed wafer rotation: 1,000+ RPM creating uniform boundary layers
  • In-situ monitoring: Pyrometry (10,400 measurements/sec) and Piezocon® gas sensors

These innovations achieve thickness uniformities <±1.5% across 8-inch wafers and doping transitions within 2–3 atomic layers. For complex photonic structures like infilled opal templates, atmospheric pressure MOCVD enables conformal InP growth in three-dimensional silica sphere arrays (200–550 nm diameters). Optimized parameters include:

  • Temperature: 350–400°C (substrate), 500–550°C (pre-cracker)
  • V/III ratio: 200–250 using tertiarybutylphosphine (TBP) as phosphorus source
  • Cyclic growth: 30-second TMIn/TBP pulses separated by purge intervals

This approach yields 95% void infill as verified by AFM and Raman spectroscopy, transforming opals into photonic bandgap materials with dielectric contrasts (εInP/εSiO₂) >12 [4] [6].

Table 4: MOCVD Reactor Configurations for InP

Reactor TypePressure RegimeUniformity (8")Run-to-Run DeviationOptimal Application
TurboDisc® (Lumina)Low (100 Torr)<±1.5%<±0.8%PICs, MicroLEDs
Atmospheric ShowerheadAtmospheric<±3%<±2%Opal infilling, solar cells
Horizontal TubeMedium (76 Torr)<±5%<±3.5%Thick buffer layers

Low-Temperature Synthesis of Magic-Sized Clusters (MSCs)

Magic-sized clusters (MSCs) serve as thermodynamically stable intermediates in low-temperature InP nanostructure synthesis, exhibiting molecularly precise structures and size-dependent optical properties. The 386-MSC (λabs=386 nm) undergoes fragmentation-reorganization pathways below 200°C to yield diverse morphologies:

  • Fragmentation control: Indium myristate addition decelerates fragmentation, while myristic acid accelerates it
  • Amorphous intermediates: 2 nm spherical nanoparticles form at 150°C
  • Crystalline transformation: Zinc blende tetrahedral seeds (4 nm) emerge at 180°C

Table 5: Transformation Pathway of InP 386-MSCs

Intermediate StageTemperature (°C)Size (nm)CrystallinityMorphological Outcome
386-MSC precursor25–1201.2PolytwistaneStable precursor
Fragmented clusters120–1501.8–2.2AmorphousSpherical nanoparticles
Tetrahedral seeds150–1803.8–4.2Zinc blende nucleiPods, hyperbranched structures
Anisotropic growth180–220>5Single-crystal ZBNanorods, dendrimers

Remarkably, this pathway enables anisotropic growth without structure-directing agents. By balancing indium carboxylate and fatty acid concentrations, branched nanostructures including nanorods, pods, and dendrimer-like networks form through oriented attachment of 2 nm amorphous intermediates. The amorphous-to-crystalline transition occurs via solid-state reorganization at 180°C, significantly below conventional InP crystallization temperatures (>300°C). This low-temperature approach preserves the integrity of temperature-sensitive substrates while enabling complex morphologies unattainable through classical nucleation [2].

Properties

CAS Number

12383-79-8

Product Name

Indium--palladium (1/3)

Molecular Formula

InPd3

Molecular Weight

434.1 g/mol

InChI

InChI=1S/In.3Pd

InChI Key

LVGALKHAGDLSOQ-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[In]

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